N'-(2,5-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-13-7-8-14(2)16(11-13)21-19(24)18(23)20-12-15-5-3-9-22(15)28(25,26)17-6-4-10-27-17/h4,6-8,10-11,15H,3,5,9,12H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDLNDZUDGQHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,5-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 378.51 g/mol |
| Molecular Formula | C18H22N2O3S2 |
| LogP | 2.6925 |
| Polar Surface Area | 55.361 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thiophene sulfonamide followed by coupling with the pyrrolidine derivative. The synthetic route may utilize various reagents and conditions to ensure high yields and purity.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives containing a thiophene moiety have shown selective inhibition against topoisomerase II, an important target in cancer therapy. In vitro evaluations demonstrated that these compounds induced apoptosis in cancer cell lines such as breast, colon, lung, and prostate at low micromolar concentrations, comparable to established chemotherapeutics like etoposide .
Antimicrobial Activity
The 2,5-dimethylphenyl scaffold is associated with antimicrobial properties against various pathogens. Compounds derived from this scaffold have been noted for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant fungal strains. Research indicates that these compounds can disrupt bacterial cell wall synthesis and induce oxidative stress in microbial cells .
The mechanisms underlying the biological activities of this compound include:
- Topoisomerase Inhibition : The compound acts as a selective inhibitor of topoisomerase II, preventing DNA replication and transcription in cancer cells.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and affecting cell cycle progression.
- Antimicrobial Mechanisms : The compound may exert its antimicrobial effects through interference with bacterial metabolic processes and cell membrane integrity.
Case Studies
Several studies have documented the efficacy of similar compounds:
- A study demonstrated that a related thiophene-based compound exhibited potent activity against breast cancer cell lines with IC50 values significantly lower than those for conventional therapies .
- Another investigation highlighted the broad-spectrum antimicrobial activity of a series of 2,5-dimethylphenyl derivatives against both Gram-positive and Gram-negative bacteria, emphasizing their potential as novel antimicrobial agents .
Scientific Research Applications
Biological Applications
- Pain Management : Research indicates that compounds similar to tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can modulate TRPV3 channels involved in pain signaling pathways. This modulation can potentially lead to new analgesics for chronic pain management .
- Neuropharmacology : The compound's structure suggests it may interact with neurotransmitter systems. Studies have shown that naphthyridine derivatives can influence serotonin transporters, which are crucial for mood regulation and anxiety treatment .
- Anticancer Activity : Certain naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The ability to selectively target cancer cells while sparing normal cells makes this compound a candidate for further investigation in oncology .
Synthesis and Derivatives
The synthesis of tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has been achieved through innovative methods that enhance yield and purity. Notably, the use of biocompatible ionic liquids has been proposed to facilitate the synthesis process in environmentally friendly conditions .
Data Table: Potential Applications
Biological Applications
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by inhibiting viral replication mechanisms. This could be particularly relevant in the context of emerging viral infections .
- Anti-inflammatory Effects : The thiophene moiety is known for its anti-inflammatory properties. Compounds containing thiophene rings have been shown to reduce inflammation markers in various biological models, indicating potential therapeutic uses in inflammatory diseases .
- Neuroprotective Effects : Given its structural components, the compound may provide neuroprotective benefits by modulating pathways involved in neurodegeneration. This application is particularly promising for conditions such as Alzheimer's disease .
Data Table: Potential Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues, emphasizing substituents, core scaffolds, and bioactivity:
| Compound Name/ID | Core Scaffold | Key Substituents | Biological Activity/Application | Reference |
|---|---|---|---|---|
| Target Compound | Ethanediamide | Thiophene-2-sulfonyl, pyrrolidinyl, 2,5-dimethylphenyl | Not reported (structural focus) | - |
| N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (Compound 6) | Hydrazinecarbothioamide | Pyridin-2-ylmethylidene, 2,5-dimethylphenyl | IC₅₀ = 0.8 µM (MCF-7 breast cancer cells) | |
| N-Cycloheptyl-N′-({1-[(2,5-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide | Ethanediamide | Cycloheptyl, benzene sulfonyl, 2,5-dimethylphenyl | Not reported (structural focus) | |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) | Propanehydrazide | Chlorophenyl-thiazole, 2,5-dimethylphenyl | Synthetic intermediate; no bioactivity reported | |
| Metalaxyl | DL-alanine derivative | Methoxyacetyl, 2,6-dimethylphenyl | Herbicide (fungicidal activity) |
Key Comparative Insights
Bioactivity: Compound 6 (hydrazinecarbothioamide) demonstrates potent anticancer activity (IC₅₀ = 0.8 µM) against MCF-7 cells, comparable to doxorubicin. This highlights the importance of the pyridinylmethylidene group and 2,5-dimethylphenyl substituent in enhancing cytotoxicity . In contrast, the target compound’s thiophene-2-sulfonyl group may confer distinct electronic properties (e.g., stronger electron-withdrawing effects vs.
Structural Modifications: Ethanediamide vs. Heterocyclic Moieties: The thiophene sulfonyl group in the target compound differs from the thiazole ring in and the pyridine in , which may influence metabolic stability or steric interactions.
Lipophilicity and Substituent Effects :
- The 2,5-dimethylphenyl group is a common feature across analogs, contributing to increased lipophilicity and membrane permeability. However, its position (e.g., 2,5- vs. 2,6-dimethylphenyl in metalaxyl ) affects steric hindrance and binding specificity.
- The pyrrolidine ring in the target compound and introduces conformational flexibility, whereas rigid scaffolds (e.g., thiazole in ) may restrict rotational freedom.
Research Implications and Gaps
- Biological Profiling : The target compound’s anticancer or antioxidant activity remains uncharacterized. Testing against MCF-7 cells (as in ) is recommended.
- Comparative Pharmacokinetics : Structural analogs like and lack pharmacokinetic data (e.g., bioavailability, metabolic stability), limiting therapeutic predictions.
Q & A
Basic: What are the critical steps in synthesizing N'-(2,5-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves:
- Sulfonylation : Introducing the thiophene-2-sulfonyl group to the pyrrolidine ring using sulfonyl chlorides under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Amidation : Coupling the sulfonylated pyrrolidine intermediate with the ethanediamide backbone using coupling agents like HATU or EDCI in dimethylformamide (DMF) .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final compound .
Optimization factors : Temperature (often 0–25°C for sulfonylation), solvent polarity (DMF for amidation), and catalyst stoichiometry (1.2–1.5 equivalents of coupling agents) .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., methyl groups on phenyl, pyrrolidine ring conformation) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion) .
- Infrared Spectroscopy (IR) : Identifies functional groups like sulfonamide (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar sulfonamide-containing compounds?
Answer:
- Systematic Screening : Vary solvents (e.g., DMF vs. THF), bases (e.g., NaH vs. K2CO3), and reaction times to identify optimal conditions .
- By-Product Analysis : Use LC-MS to detect intermediates or degradation products, enabling pathway refinement .
- Computational Modeling : Density functional theory (DFT) to predict reaction energetics and identify rate-limiting steps .
Advanced: What computational strategies are recommended for predicting the compound’s biological activity?
Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina or Schrödinger .
- QSAR Modeling : Correlate structural features (e.g., sulfonyl group electronegativity, pyrrolidine ring flexibility) with activity data from analogs .
- ADMET Prediction : Tools like SwissADME to assess solubility, metabolic stability, and blood-brain barrier penetration .
Basic: What are common impurities generated during synthesis, and how are they mitigated?
Answer:
- Unreacted Intermediates : Residual sulfonyl chloride or unreacted amines detected via TLC. Mitigated by iterative washing (e.g., NaHCO3 for acidic impurities) .
- Diastereomers : Chiral HPLC to separate stereoisomers arising from the pyrrolidine ring’s configuration .
- Oxidation By-Products : Use inert atmospheres (N2/Ar) during sulfonylation to prevent thiophene ring oxidation .
Advanced: How should researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic Assays : Measure IC50 values under varying substrate concentrations to determine competitive/non-competitive inhibition .
- X-ray Crystallography : Co-crystallize the compound with the target enzyme to visualize binding interactions .
- Mutagenesis Studies : Modify key amino acids in the enzyme’s active site to validate binding hypotheses .
Advanced: What strategies address solubility challenges in in vitro assays for this hydrophobic compound?
Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) or cyclodextrin-based solubilizers .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal : Neutralize sulfonamide waste with dilute NaOH before disposal .
Advanced: How can researchers validate conflicting spectral data (e.g., NMR shifts) reported for structural analogs?
Answer:
- Reproducibility Trials : Repeat synthesis and characterization under standardized conditions .
- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations .
- Collaborative Verification : Cross-validate data with independent labs or databases like PubChem .
Advanced: What experimental and computational approaches are used to study metabolic stability?
Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- In Silico Metabolism Prediction : Software like MetaSite to identify probable metabolic hotspots (e.g., sulfonamide cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
